4-(3-Fluoro-4-nitrobenzyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(3-Fluoro-4-nitrobenzyl)morpholine has been explored in various studies. For instance, the preparation of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole involved an intermediate step that included a fluorobenzyl and methoxyphenyl group, which is structurally related to the compound of interest . Another study described the synthesis of 3-fluoro-4-morpholinylphenyl derivatives through a multi-step process starting from 3,4-difluoronitrobenzene and morpholine, which is a direct approach to synthesizing compounds with a morpholine and fluoro-nitrobenzyl moiety . Additionally, an asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine was achieved, which is an intermediate of mosapride, indicating the relevance of such structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a morpholinomethyl derivative was analyzed, revealing intermolecular interactions that contribute to the supramolecular network . In another study, the structure of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was confirmed by NMR and mass spectrometry, which is crucial for understanding the properties and reactivity of such compounds .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives has been explored in the context of their use as intermediates for biologically active compounds. For instance, the synthesis of various morpholine derivatives involves reactions such as nucleophilic substitution, which is a common reaction for compounds with a nitrobenzyl moiety . The study of these reactions is essential for the development of new pharmaceuticals and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing a morpholine and fluoro-nitrobenzyl group are influenced by their molecular structure. Spectrophotometry has been used to determine the concentration of 3-fluoro-4-morpholinly-nitrobenzene, which is an intermediate product in the synthesis of linezolid, demonstrating the importance of analytical methods in quality control . The hydrogen bonding patterns observed in the crystal structures of morpholinium nitrobenzoates also provide insight into the solid-state properties of these compounds .
Scientific Research Applications
Antimicrobial Activity
4-(3-Fluoro-4-nitrobenzyl)morpholine is an intermediate in the synthesis of various sulfonamides and carbamates, which exhibit potent antimicrobial activity. These derivatives demonstrate significant inhibition against bacterial strains and fungi, with some compounds showing promising activity in minimum inhibitory concentration (MIC) ranges of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).
Spectrophotometry Applications
A spectrophotometry method was developed for determining 4-(3-Fluoro-4-nitrobenzyl)morpholine, showcasing its application in analytical chemistry. The method offers simplicity, rapidity, and accuracy, with a good linear relationship between absorbance and the quantity of the compound (L. Ke, 2005).
Larvicidal Activity
Compounds derived from 4-(3-Fluoro-4-nitrobenzyl)morpholine showed significant larvicidal activity against larvae, with some derivatives exhibiting superior activity to the standard drug Malathion. This indicates the potential of these compounds in pest control and public health applications (Gorle et al., 2016).
Chemical Synthesis
The compound has been used in the synthesis of various pharmaceutical intermediates, demonstrating its utility in the development of new drugs. For instance, it has been employed in the synthesis of enantiomers of mosapride, a gastroprokinetic agent (Kato et al., 1994).
Industrial Production
Its role in the continuous production of pharmaceutical intermediates, such as Linezolid, highlights its importance in industrial chemistry. The compound is involved in key steps of synthesis, emphasizing its relevance in efficient pharmaceutical manufacturing (Pereira et al., 2021).
properties
IUPAC Name |
4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOGCCQBJMRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460943 | |
Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-nitrobenzyl)morpholine | |
CAS RN |
552883-91-7 | |
Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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